molecular formula C19H19N3O B12810072 M57Dak9xfq CAS No. 69095-84-7

M57Dak9xfq

Cat. No.: B12810072
CAS No.: 69095-84-7
M. Wt: 305.4 g/mol
InChI Key: VPGQEBXSUVCINV-UHFFFAOYSA-N
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Description

The compound 5-(2-ethylphenyl)-3-(3-(2-propen-1-yloxy)phenyl)-1H-1,2,4-triazole , also known by its unique identifier M57Dak9xfq , is a triazole derivative Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-ethylphenyl)-3-(3-(2-propen-1-yloxy)phenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-ethylphenyl)-3-(3-(2-propen-1-yloxy)phenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(2-ethylphenyl)-3-(3-(2-propen-1-yloxy)phenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2-ethylphenyl)-3-(3-(2-propen-1-yloxy)phenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-methylphenyl)-3-(3-(2-propen-1-yloxy)phenyl)-1H-1,2,4-triazole
  • 5-(2-ethylphenyl)-3-(3-(2-propen-1-yloxy)phenyl)-1H-1,2,4-oxazole

Uniqueness

What sets 5-(2-ethylphenyl)-3-(3-(2-propen-1-yloxy)phenyl)-1H-1,2,4-triazole apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

CAS No.

69095-84-7

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

5-(2-ethylphenyl)-3-(3-prop-2-enoxyphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C19H19N3O/c1-3-12-23-16-10-7-9-15(13-16)18-20-19(22-21-18)17-11-6-5-8-14(17)4-2/h3,5-11,13H,1,4,12H2,2H3,(H,20,21,22)

InChI Key

VPGQEBXSUVCINV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2=NC(=NN2)C3=CC(=CC=C3)OCC=C

Origin of Product

United States

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